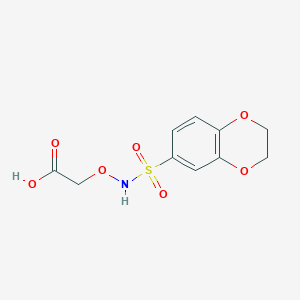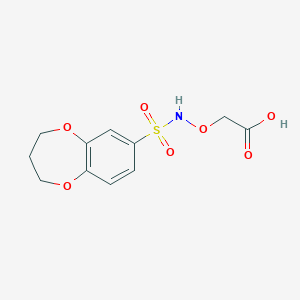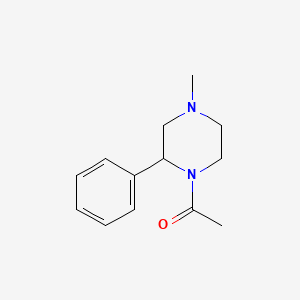![molecular formula C11H14ClN3O2 B7567252 2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMAA and is a member of the acetamide class of compounds. CMAA has been synthesized through various methods and has been studied extensively in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CMAA is not fully understood. However, studies have suggested that CMAA may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
CMAA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have shown that CMAA can inhibit tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMAA possesses various advantages and limitations for lab experiments. One advantage is that CMAA is relatively easy to synthesize, making it readily available for scientific research. Additionally, CMAA has been shown to possess potent antitumor and antimicrobial activity in vitro and in vivo. However, one limitation is that the mechanism of action of CMAA is not fully understood, making it difficult to optimize its therapeutic potential.
Direcciones Futuras
For research on CMAA include further elucidation of its mechanism of action and optimization of its therapeutic potential. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of CMAA in vivo. Finally, future research may focus on the development of CMAA derivatives with improved therapeutic potential.
Métodos De Síntesis
CMAA can be synthesized through various methods, including the reaction of 3-chloro-2-methylaniline with ethyl chloroacetate to form ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate. This intermediate can then be reacted with ammonia to form CMAA. Other methods include the reaction of 3-chloro-2-methylaniline with acetic anhydride to form N-(3-chloro-2-methylanilino)acetamide, which is then reacted with ethyl chloroacetate to form CMAA.
Aplicaciones Científicas De Investigación
CMAA has been studied extensively in scientific research due to its potential therapeutic applications. CMAA has been shown to possess antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXWLLVWICAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)





![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)